Cas no 168173-56-6 (2-Bromo-5-(chloromethyl)pyridine)

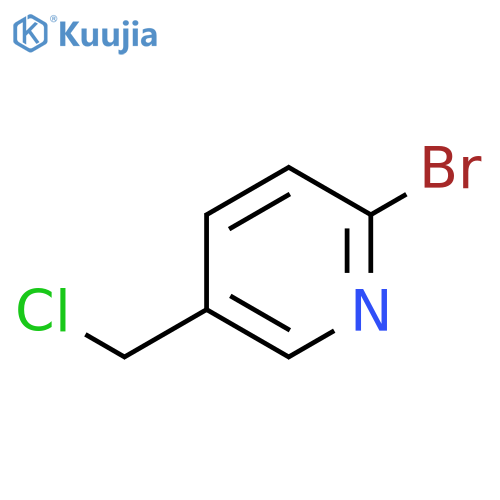

168173-56-6 structure

商品名:2-Bromo-5-(chloromethyl)pyridine

CAS番号:168173-56-6

MF:C6H5BrClN

メガワット:206.467599630356

MDL:MFCD10697565

CID:111075

PubChem ID:6424658

2-Bromo-5-(chloromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-5-chloromethylpyridine

- 2-Bromo-5-(chloromethyl)pyridine

- Pyridine,2-bromo-5-(chloromethyl)-

- Pyridine, 2-bromo-5-(chloromethyl)- (9CI)

- 2-bromo-5-pyridylmethyl chloride

- OBELEIMYZJJCDO-UHFFFAOYSA-N

- 3-chloromethyl-6-bromopyridine

- AB59933

- PYRIDINE, 2-BROMO-5-(CHLOROMETHYL)-

- 168173-56-6

- DTXSID80423713

- SCHEMBL502659

- EN300-1914883

- MFCD10697565

- DS-14144

- AKOS022177994

- C73235

- FT-0743603

- DB-064679

-

- MDL: MFCD10697565

- インチ: 1S/C6H5BrClN/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3H2

- InChIKey: OBELEIMYZJJCDO-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C(=C([H])N=1)C([H])([H])Cl

計算された属性

- せいみつぶんしりょう: 204.92945

- どういたいしつりょう: 204.92939g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 89.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 12.9

じっけんとくせい

- PSA: 12.89

2-Bromo-5-(chloromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM103430-5g |

2-Bromo-5-(chloromethyl)pyridine |

168173-56-6 | 95% | 5g |

$931 | 2023-03-06 | |

| Chemenu | CM103430-250mg |

2-Bromo-5-(chloromethyl)pyridine |

168173-56-6 | 95% | 250mg |

$365 | 2021-08-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PZ327-50mg |

2-Bromo-5-(chloromethyl)pyridine |

168173-56-6 | 95+% | 50mg |

700.0CNY | 2021-07-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PZ327-250mg |

2-Bromo-5-(chloromethyl)pyridine |

168173-56-6 | 95+% | 250mg |

2496CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PZ327-200mg |

2-Bromo-5-(chloromethyl)pyridine |

168173-56-6 | 95+% | 200mg |

1751.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | D952578-250mg |

Pyridine, 2-bromo-5-(chloromethyl)- |

168173-56-6 | 95+% | 250mg |

$170 | 2024-06-07 | |

| eNovation Chemicals LLC | Y0992963-1g |

2-bromo-5-(chloromethyl)pyridine |

168173-56-6 | 95% | 1g |

$650 | 2024-08-02 | |

| Enamine | EN300-1914883-0.1g |

2-bromo-5-(chloromethyl)pyridine |

168173-56-6 | 0.1g |

$439.0 | 2023-09-17 | ||

| Enamine | EN300-1914883-2.5g |

2-bromo-5-(chloromethyl)pyridine |

168173-56-6 | 2.5g |

$978.0 | 2023-09-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227408-1g |

2-Bromo-5-(chloromethyl)pyridine |

168173-56-6 | 98% | 1g |

¥4326 | 2023-04-15 |

2-Bromo-5-(chloromethyl)pyridine サプライヤー

atkchemica

ゴールドメンバー

(CAS:168173-56-6)2-Bromo-5-(chloromethyl)pyridine

注文番号:CL7887

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:27

価格 ($):discuss personally

2-Bromo-5-(chloromethyl)pyridine 関連文献

-

1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

168173-56-6 (2-Bromo-5-(chloromethyl)pyridine) 関連製品

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:168173-56-6)Pyridine, 2-bromo-5-(chloromethyl)- (9CI)

清らかである:99%

はかる:200KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:168173-56-6)2-Bromo-5-(chloromethyl)pyridine

清らかである:99%/99%

はかる:1g/5g

価格 ($):245.0/474.0